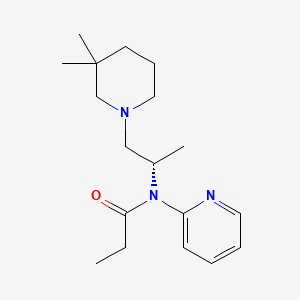
Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyridyl and propionamide groups. Common reagents used in these reactions include alkyl halides, amines, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.
Substitution: Halogens, nucleophiles; often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it may activate signaling pathways like NF-κB or PI3K/Akt, which are involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperine: An alkaloid found in black pepper, known for its bioactive properties.
Piperidinone: A ketone derivative of piperidine, used in various chemical syntheses.
Uniqueness
Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
82189-96-6 |
|---|---|
分子式 |
C18H29N3O |
分子量 |
303.4 g/mol |
IUPAC名 |
N-[(2S)-1-(3,3-dimethylpiperidin-1-yl)propan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C18H29N3O/c1-5-17(22)21(16-9-6-7-11-19-16)15(2)13-20-12-8-10-18(3,4)14-20/h6-7,9,11,15H,5,8,10,12-14H2,1-4H3/t15-/m0/s1 |
InChIキー |
LPSOLOQOGQHKKE-HNNXBMFYSA-N |
異性体SMILES |
CCC(=O)N(C1=CC=CC=N1)[C@@H](C)CN2CCCC(C2)(C)C |
正規SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCC(C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















